1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
Properties
IUPAC Name |
1,3-dimethyl-N-pentan-2-ylpyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-5-6-9(2)15-11-7-12-10(3)16-17(4)13(12)14-8-11/h7-9,15H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQZLJNVDMKLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC1=CC2=C(N=C1)N(N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the N-(pentan-2-yl) group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrazolo[3,4-b]pyridine core.
Alkylation Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic structure that includes nitrogen atoms. Its molecular formula is with a molecular weight of approximately 232.33 g/mol. The presence of dimethyl and pentan-2-yl substituents enhances its lipophilicity and biological activity, making it a candidate for pharmacological studies.
PDE4 Inhibition
1,3-Dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has been identified as a selective inhibitor of phosphodiesterase type IV (PDE4). This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various physiological processes. By inhibiting PDE4, this compound can increase cAMP levels, leading to anti-inflammatory effects that are beneficial in treating conditions such as:
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
- Allergic Rhinitis
Neuroprotective Effects
In addition to its anti-inflammatory properties, recent studies suggest that compounds similar to this compound may exhibit neuroprotective effects. These effects are attributed to the modulation of neurotransmitter systems and the potential to protect neuronal cells from damage.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves several steps that require optimization for yield and purity. Understanding the structure-activity relationship (SAR) is essential for developing more potent derivatives. Research indicates that variations in substituents can significantly influence biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrazolo[3,4-b]pyridine derivatives, including this compound. For instance:
- In Vitro Cytotoxicity Assays : Research has shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines, indicating potential applications in oncology.
- Neuroprotective Studies : Investigations into the neuroprotective properties have revealed promising results in models of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine with analogs:
Key Observations:
- The target compound ’s pentan-2-yl group and dual methyl substituents likely confer superior lipophilicity (estimated logP ~3.5) compared to smaller analogs (e.g., N-ethyl or 3-Me derivatives) .
- 3-Cyclobutyl and 3-Bromo analogs exhibit distinct electronic and steric profiles, which may influence target selectivity or metabolic stability .
Biological Activity
1,3-Dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention for its potential biological activities, particularly as a phosphodiesterase type IV (PDE4) inhibitor, which may have therapeutic implications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 232.33 g/mol . The compound features a pyrazolo[3,4-b]pyridine core with dimethyl and pentan-2-yl substituents. These structural components are crucial for its biological activity.
This compound primarily acts as an inhibitor of PDE4. By inhibiting this enzyme, the compound can increase intracellular levels of cyclic AMP (cAMP), leading to reduced inflammation and modulation of immune responses . This mechanism is particularly relevant in the context of respiratory diseases where inflammation plays a significant role.
Inhibition of Phosphodiesterase Type IV (PDE4)
The inhibition of PDE4 by this compound has been linked to several biological effects:
- Anti-inflammatory Effects : Elevated cAMP levels can suppress the activation of pro-inflammatory pathways. This is beneficial in conditions like asthma and COPD .
- Neuroprotective Effects : Compounds similar to this compound have shown potential in modulating neurotransmitter systems, suggesting possible applications in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-b]pyridine derivatives is influenced by their structural features. A comparative analysis with related compounds highlights how variations affect their potency and selectivity:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 1-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine | Methyl group instead of dimethyl | PDE4 inhibition | Less sterically hindered |
| 1,4-Dimethyl-N-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amines | Different alkyl chain | Potential anti-inflammatory | Shorter alkyl chain |
| 1-Methyl-N-(hexan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amines | Longer alkyl chain | Similar PDE inhibition | Increased lipophilicity |
These comparisons illustrate how modifications in substituents can significantly influence the biological activity and pharmacological properties of these compounds .
Case Studies
Recent studies have investigated the efficacy of this compound in various preclinical models:
Study on Inflammatory Response
In a study assessing the anti-inflammatory properties of PDE4 inhibitors, this compound demonstrated significant reductions in inflammatory markers in animal models of asthma. The results indicated a dose-dependent response correlating with increased cAMP levels .
Neuroprotective Potential
Another investigation focused on the neuroprotective effects of this compound. It was found to enhance neuronal survival in models of oxidative stress-induced cell death. The mechanism involved modulation of cAMP signaling pathways that are critical for neuronal health .
Q & A
Q. What synthetic strategies are optimal for preparing 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multicomponent reactions or stepwise functionalization. For example:
- Multicomponent approach : Combine aldehydes, 3-oxopropanenitrile, and substituted pyrazol-5-amines under catalyst-free conditions to form the pyrazolo[3,4-b]pyridine core .
- Stepwise synthesis : Start with a pyrazole intermediate (e.g., 5-aminopyrazole), react with enamines, and introduce substituents via nucleophilic substitution or coupling reactions. Solvent choice (e.g., ethanol vs. DMSO) and catalysts (e.g., triethylamine) significantly impact purity and yield. For instance, dimethyl sulfoxide enhances solubility of polar intermediates, while ethanol facilitates precipitation of products .
Q. How can structural elucidation of this compound be performed using NMR and crystallography?
Methodological Answer:
- NMR analysis : Use 1D (¹H, ¹³C) and 2D (COSY, HETCOR) experiments to assign protons and carbons. For example, the methyl groups at positions 1 and 3 show distinct singlet peaks in ¹H NMR, while the pentan-2-yl substituent exhibits splitting patterns from its chiral center .
- Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. Hydrogen-bonding patterns (e.g., N–H···N interactions) stabilize the lattice and can be analyzed using graph set notation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of this compound, and how do they align with experimental data?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., phosphodiesterase 4 or dopamine receptors). Compare results with in vitro assays, such as IC₅₀ values for enzyme inhibition .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity. For example, the trifluoromethyl group in analogous compounds enhances metabolic stability and target affinity .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS. For instance, poor solubility may explain reduced in vivo activity despite high in vitro potency .
- Species-specific metabolism : Compare hepatic microsome data across species (e.g., rat vs. human) to identify metabolites that alter efficacy. Adjust dosing regimens or formulate prodrugs to mitigate interspecies variability .
Q. What strategies optimize the therapeutic index of pyrazolo[3,4-b]pyridine derivatives in preclinical studies?
Methodological Answer:
- Pica feeding assays : Use rodent models to quantify emetogenic potential (via kaolin consumption) and compare it with anti-inflammatory efficacy (e.g., LPS-induced neutrophilia). A high ratio of pica D₅₀ to efficacy D₅₀ indicates a favorable therapeutic index .
- Selective functionalization : Introduce polar groups (e.g., piperazinylmethyl) to reduce CNS penetration and off-target effects, as demonstrated in PDE4 inhibitors like EPPA-1 .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of pyrazolo[3,4-b]pyridine analogs?
Methodological Answer:
- Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), exposure times, and controls. For example, discrepancies in IC₅₀ values may arise from variations in ATP levels in viability assays .
- Replicate with orthogonal methods : Validate cytotoxicity using both MTT and apoptosis assays (e.g., Annexin V staining). Cross-reference with PubChem data for analogous compounds to identify structural alerts for toxicity .
Safety and Regulatory Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
Methodological Answer:
- Hazard assessment : Refer to SDS data for analogous pyrazolo[3,4-b]pyridines (e.g., CAS 1224844-38-5) to identify risks (e.g., sensitization). Use GBZ/T 160 standards for air monitoring in workplaces .
- Waste disposal : Neutralize reactive intermediates (e.g., iodinated byproducts) with sodium thiosulfate before disposal .
Future Research Directions
Q. How can structural modifications enhance the drug-likeness of this compound?
Methodological Answer:
- Bioisosteric replacement : Substitute the pentan-2-yl group with a morpholino ring to improve solubility without compromising target binding .
- Prodrug design : Introduce ester moieties at the amine position to enhance oral bioavailability, as seen in dopamine receptor ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
